Bioavailability Advantage Over Free Base in Cattle
In a direct head-to-head pharmacokinetic study in cattle, diclazuril sodium salt administered via oral mucosa demonstrated a 2.5-fold increase in bioavailability relative to diclazuril pure powder administered orally. The mean bioavailability of diclazuril as pure powder was 42.5% relative to diclazuril sodium salt, indicating that the sodium salt formulation provides substantially higher systemic exposure [1]. Plasma concentrations of diclazuril peaked at approximately 8 hours after oral-mucosal administration of diclazuril sodium salt, whereas oral administration of the free base resulted in delayed and variable absorption [1].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 100% (reference standard) |
| Comparator Or Baseline | Diclazuril pure powder: 42.5% relative bioavailability |
| Quantified Difference | 2.5-fold increase (142.5 percentage point difference in relative terms) |
| Conditions | Cattle; oral mucosal administration of sodium salt versus oral administration of free base powder suspended in water; plasma concentration monitoring |
Why This Matters
This bioavailability differential directly impacts formulation strategy and dosing efficiency; the sodium salt enables lower dosing requirements or enhanced therapeutic effect at equivalent doses.
- [1] Dirikolu, L., Lehner, A. F., & Tobin, T. (2022). Plasma concentrations of diclazuril following oral administration of diclazuril and diclazuril sodium salt to cattle. Journal of Veterinary Pharmacology and Therapeutics, 45(4), 392-401. View Source
